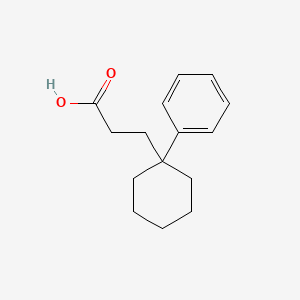

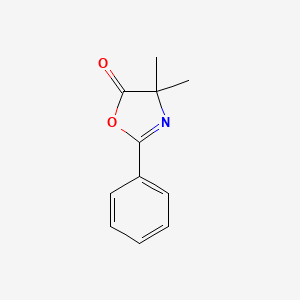

![molecular formula C19H16O2 B3060811 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol CAS No. 889950-90-7](/img/structure/B3060811.png)

3'-(Benzyloxy)[1,1'-biphenyl]-3-ol

Übersicht

Beschreibung

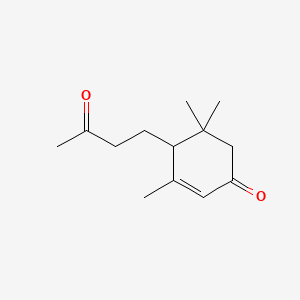

“3’-(Benzyloxy)[1,1’-biphenyl]-3-ol” is a chemical compound that contains a biphenyl structure with a benzyloxy group and a hydroxyl group . It is related to other compounds such as “3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid” and "2-(3’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)acetic acid" .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as benzylic oxidations and reductions . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “3’-(Benzyloxy)[1,1’-biphenyl]-3-ol” includes a biphenyl core, a benzyloxy group, and a hydroxyl group . The benzyloxy group is a benzyl group (a benzene ring with a CH2 group) attached to an oxygen atom, and the hydroxyl group is an oxygen atom bonded to a hydrogen atom .Chemical Reactions Analysis

The chemical reactions involving “3’-(Benzyloxy)[1,1’-biphenyl]-3-ol” could include oxidation and reduction reactions . The Suzuki–Miyaura coupling reaction could also be relevant, as it involves the formation of carbon–carbon bonds .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

This compound has been studied for its potential anticancer activities . Fluorinated heterocycles, which are main components of marketed drugs, have been found to have significant anticancer properties . The compound’s structure could potentially be modified with various electron-donating or electron-withdrawing substituents to enhance its anticancer activity .

Antimicrobial Activities

In addition to its potential anticancer properties, this compound has also been investigated for its antimicrobial activities . Similar to its anticancer properties, the antimicrobial activity of this compound can be significantly affected by the presence of various substituents .

Synthesis of m-Aryloxy Phenols

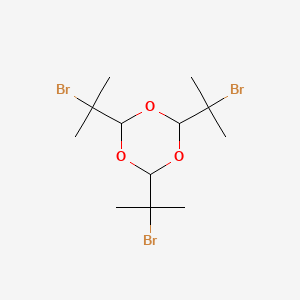

The compound “3-(3-Benzyloxyphenyl)phenol” can be used in the synthesis of m-aryloxy phenols . The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

Drug Design

The compound’s structure makes it a potential lead structure for drug design developments . Its activities were found to be almost equal to or exceeded the potency of the reference drugs in some cases .

Safety Index

Fluorine-containing heterocycles, such as this compound, have shown a promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers . It has a CAS Number of 889950-90-7 and a molecular weight of 276.33 .

Wirkmechanismus

Target of Action

Phenolic compounds, in general, are known to interact with a wide range of biological targets, including enzymes and cell receptors, influencing various biochemical and physiological processes .

Mode of Action

Phenolic compounds are known for their antioxidant properties, where they can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . They may also interact with cellular targets, influencing signal transduction pathways .

Biochemical Pathways

Phenolic compounds, including 3-(3-Benzyloxyphenyl)phenol, are part of the phenylpropanoid biosynthetic pathway . They are synthesized from phenylalanine via a series of enzymatic reactions . Phenolic compounds can undergo oxidation to form quinones, which are easily reduced to hydroquinones .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . They can neutralize free radicals, modulate signaling pathways, and induce apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Benzyloxyphenyl)phenol . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity . Moreover, its accumulation in the environment due to human activity may result in ecological problems .

Eigenschaften

IUPAC Name |

3-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKREHXBTVSZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602447 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889950-90-7 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

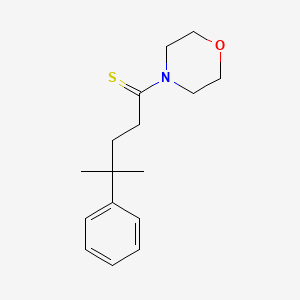

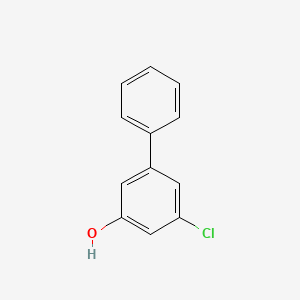

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)